molecular formula C10H18ClN B6223181 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride CAS No. 2763756-58-5

4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride

Cat. No. B6223181
CAS RN: 2763756-58-5
M. Wt: 188.7
InChI Key:
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Description

4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride (4-BPP-HCl) is an organic compound which has been the focus of scientific research for its potential applications in a variety of fields. It is a bicyclic compound with a piperidine ring and a hydrochloride group. 4-BPP-HCl has been studied for its use as an inhibitor of certain enzymes, an anti-inflammatory agent, and a potential therapeutic agent for neurological and psychiatric disorders. In

Scientific Research Applications

4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride has been studied for its potential applications in a variety of scientific fields. It has been found to be an effective inhibitor of certain enzymes, including acetylcholinesterase and monoamine oxidase. It has also been studied as an anti-inflammatory agent, and has been found to be effective in reducing inflammation in experimental models. Additionally, 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride has been studied for its potential therapeutic applications in neurological and psychiatric disorders, such as Alzheimer’s disease, Parkinson’s disease, and depression.

Mechanism of Action

The mechanism of action of 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride is not fully understood, but it is thought to involve the inhibition of acetylcholinesterase and monoamine oxidase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition leads to an increase in acetylcholine levels in the brain. Monoamine oxidase is an enzyme that breaks down the neurotransmitters dopamine and serotonin, and its inhibition leads to an increase in these neurotransmitters in the brain. The increased levels of these neurotransmitters may be responsible for the therapeutic effects of 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride have been studied in a variety of experimental models. It has been found to have an anti-inflammatory effect, which is thought to be due to its ability to inhibit certain enzymes. Additionally, 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride has been found to have a neuroprotective effect, which is thought to be due to its ability to increase the levels of certain neurotransmitters in the brain. It has also been found to have an anxiolytic effect, which is thought to be due to its ability to increase the levels of certain neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is easy to synthesize in a laboratory setting. Additionally, it is a relatively inexpensive compound, making it an attractive option for use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. It is a relatively new compound, and there is still much to be learned about its effects and mechanisms of action. Additionally, it has not been widely used in laboratory experiments, so there is limited data available on its effects and safety.

Future Directions

There are several potential future directions for the research on 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride. First, more research is needed to better understand its mechanism of action and to determine its therapeutic effects in humans. Additionally, more research is needed to determine its safety and efficacy in laboratory experiments. Finally, more research is needed to determine its potential applications in a variety of fields, such as drug development, anti-inflammatory agents, and neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride involves the reaction of 4-bromobenzylpiperidine with 2-chloro-3-methylbutane and hydrochloric acid (HCl). The reaction is carried out in an inert atmosphere, most commonly in a sealed glass container. The reaction proceeds in two steps: first, the bromide and chloride groups are replaced by the HCl, and then the HCl is replaced by the piperidine ring. The reaction is typically carried out at a temperature of 50-60°C and a pressure of 1-2 atm. The reaction is complete after a few hours, and the product is purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride involves the reaction of a bicyclic compound with a piperidine derivative in the presence of a reducing agent.", "Starting Materials": [ "3-2H-bicyclo[1.1.1]pentane", "piperidine", "hydrogen chloride", "sodium borohydride", "methanol" ], "Reaction": [ "The first step involves the reduction of 3-2H-bicyclo[1.1.1]pentane using sodium borohydride in methanol to yield the corresponding bicyclic alcohol.", "The bicyclic alcohol is then reacted with piperidine in the presence of hydrogen chloride to form the desired product, 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride." ] }

CAS RN

2763756-58-5

Product Name

4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride

Molecular Formula

C10H18ClN

Molecular Weight

188.7

Purity

95

Origin of Product

United States

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